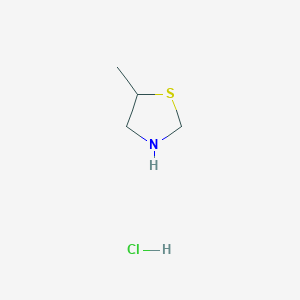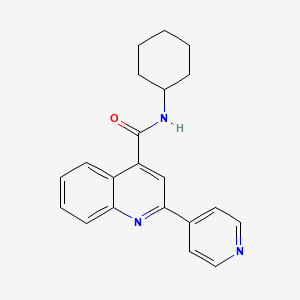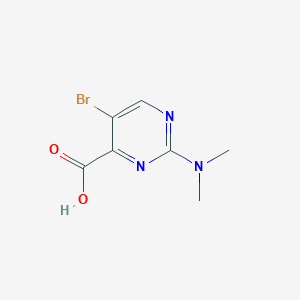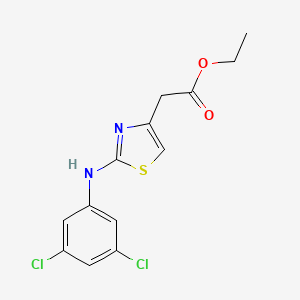![molecular formula C17H17ClN2O5 B2519661 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide CAS No. 1105212-18-7](/img/structure/B2519661.png)
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves multiple steps, including the formation of amide bonds, introduction of nitro groups, and attachment of various substituents to the benzene ring. For example, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved characterizing the compound using NMR, MS, IR, and X-ray diffraction methods . Similarly, the synthesis of 2-chloro-4-aminophenol, a related compound, was achieved through high-pressure hydrolysis and reduction reactions, followed by an addition reaction . These methods could potentially be adapted for the synthesis of "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to adopt a monoclinic space group, with specific unit cell parameters and stabilization by pi-pi conjugation and hydrogen bonding interactions . These techniques could be used to analyze the molecular structure of "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide" to understand its conformation and intermolecular interactions.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including reductive chemistry, as seen with 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, where selective toxicity for hypoxic cells is achieved through enzymatic reduction of nitro groups . The reactivity of the nitro group and the amide bond is crucial in determining the compound's behavior in biological systems and its potential as a drug. The compound may also undergo similar reductive reactions, which could be relevant for its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be influenced by the nature of the substituents on the benzene ring. For example, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate's properties were studied through density and refractive index measurements . These properties are essential for understanding the drug's interaction with biological systems and its pharmacokinetic profile. The physical and chemical properties of "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide" would likely be influenced by the ethoxyphenoxy and nitro substituents, affecting its solubility, stability, and overall reactivity.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound and its derivatives have been synthesized through various chemical reactions, including the reaction of 2-aminoethanols with p-chloronitrobenzene and the base-catalyzed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides. These processes demonstrate the compound's role in facilitating the synthesis of various amine derivatives with potential industrial and pharmacological applications (Knipe, Sridhar, & Lound-Keast, 1977).
Applications in Material Science
- Novel diamines with built-in sulfone, ether, and amide structure have been prepared via multi-step reactions starting from 4-aminophenol. These diamines are used to prepare polyimides characterized by their thermal stability, showcasing the application of the chemical in developing heat-resistant materials for advanced engineering applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Pharmacological Research
- The structure-activity relationship studies of benzamide derivatives, including those related to "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide," have revealed their potential as gastroprokinetic agents. These studies are crucial for developing new medications targeting gastrointestinal motility disorders (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).
Environmental Applications
- The compound's derivatives have been explored for environmental applications, such as the adsorption of pollutants from water. Graphene, for instance, has been employed to remove derivatives of chloro-nitrophenol from aqueous solutions, indicating the role of these compounds in environmental decontamination processes (Mehrizad & Gharbani, 2014).
Safety And Hazards
The safety information for “2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-2-24-13-4-6-14(7-5-13)25-10-9-19-17(21)15-8-3-12(20(22)23)11-16(15)18/h3-8,11H,2,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFKMFICVBGYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)

![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)
![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)
![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)


![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)


![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)
![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)